molecular formula C27H33NO5 B12154296 3-hydroxy-1-(3-methoxypropyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12154296
M. Wt: 451.6 g/mol
InChI Key: DHHSPIMRPVPCLZ-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxypropyl, methyl, and methylphenyl groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxypropyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce an alcohol.

Scientific Research Applications

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one shares similarities with other pyrrol-2-one derivatives and benzoyl-substituted compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H33NO5

Molecular Weight

451.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO5/c1-17(2)16-33-22-12-11-21(15-19(22)4)25(29)23-24(20-9-7-18(3)8-10-20)28(13-6-14-32-5)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+

InChI Key

DHHSPIMRPVPCLZ-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.